Linear Scaffold Without Disulfide Bridge Retains Full V2 Antagonist Potency Versus Cyclic Peptide Benchmarks
AEAVP is a linear peptide lacking the Cys1–Cys6 disulfide bridge that defines the cyclic hexapeptide ring of virtually all classical vasopressin antagonists. Despite this structural simplification, Manning et al. demonstrated that 'one acyclic AVP analogue seems to be about as potent as any previously reported cyclic V2 antagonist' [1]. The Uyehara et al. study further confirmed that this linear analog 'was as efficacious in inducing a diuresis as SK&F 105494,' a cyclic V2 antagonist requiring disulfide cyclization [2]. The authors explicitly noted that 'noncyclic vasopressin analogs, which are easier to synthesize than cyclic structures, could provide new strategies in the design of drugs' [2]. This structural feature eliminates the disulfide bond formation and cyclization steps required for cyclic antagonists, simplifying solid-phase peptide synthesis (SPPS) workflows.
| Evidence Dimension | Structural requirement for V2 antagonist potency — cyclic vs. linear scaffold |
|---|---|
| Target Compound Data | Linear (acyclic) peptide; anti-V2 pA2 = 8.11; ED = 0.53 nmol/kg (in vivo rat antidiuretic assay) [3] |
| Comparator Or Baseline | d(CH2)5[D-Tyr(Et)2]VAVP (cyclic V2/V1a antagonist): anti-V2 pA2 = 7.81; ED = 1.1 nmol/kg [3]; SK&F 105494 (cyclic V2 antagonist): requires disulfide cyclization for activity |
| Quantified Difference | Linear AEAVP is ~2-fold more potent than the cyclic benchmark by ED (0.53 vs. 1.1 nmol/kg) while eliminating the disulfide cyclization step from the synthetic route |
| Conditions | In vivo antidiuretic (V2) assay in rats; pA2 values estimated as negative logarithm of ED divided by estimated volume of distribution (67 mL/kg) |
Why This Matters
Procurement of AEAVP enables laboratories to obtain a V2/V1a antagonist with potency equal to or exceeding cyclic benchmarks while benefiting from the simplified synthesis, potentially lower cost, and greater batch-to-batch consistency inherent to linear peptide production.
- [1] Manning M, Przybylski JP, Olma A, Klis WA, Kruszynski M, Wo NC, Pelton GH, Sawyer WH. No requirement of cyclic conformation of antagonists in binding to vasopressin receptors. Nature. 1987;329(6142):839-840. doi:10.1038/329839a0 View Source
- [2] Uyehara CF, Caltabiano S, Kinter LB, Gellai M. Noncyclic vasopressin analogs are effective diuretics in conscious rats. J Pharmacol Exp Ther. 1989;251(3):1128-1133. PMID: 2600807. View Source
- [3] Manning M, Misicka A, Olma A, Bankowski K, Stoev S, Chini B, Durroux T, Mouillac B, Corbani M, Guillon G. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics. J Neuroendocrinol. 2012;24(4):609-628. Table 7. doi:10.1111/j.1365-2826.2012.02303.x View Source
